

# Chryso splenol C: Natural Sources, Isolation Architecture, and Structural Validation

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: Chryso splenol C

CAS No.: 23370-16-3

Cat. No.: B1196787

[Get Quote](#)

## Executive Summary

**Chryso splenol C** (3,3',7-trimethoxy-4',5,6-trihydroxyflavone) is a rare, polymethoxylated flavonoid exhibiting potent biological activity, most notably as a positive inotropic agent via selective cardiac myosin ATPase activation and as a cytotoxic agent against specific cancer lines. Unlike glycosylated flavonoids, its lipophilic polymethoxylated nature dictates a specific isolation logic distinct from polar extraction workflows. This guide details the botanical reservoirs, extraction thermodynamics, and purification protocols required to isolate high-purity **Chryso splenol C** for drug development.

## Chemical Profile & Properties

Understanding the physicochemical nature of **Chryso splenol C** is the prerequisite for designing an effective isolation strategy.

Property	Specification
IUPAC Name	5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one
Common Name	Chrysosplenol C
Chemical Formula	C <sub>18</sub> H <sub>16</sub> O <sub>8</sub>
Molecular Weight	360.32 g/mol
Class	Flavonol (Polymethoxylated)
Polarity	Moderate-Low (Lipophilic due to 3x OMe groups)
Solubility	Soluble in CHCl <sub>3</sub> , Acetone, MeOH; Poorly soluble in Hexane, H <sub>2</sub> O
Key Structural Features	5-OH (chelated), 6-OH, 4'-OH; 3,7,3'-OMe

## Botanical Reservoirs (Natural Sources)

While found in trace amounts across the Asteraceae and Saxifragaceae families, commercially viable isolation requires sourcing from species with high specific accumulation.

### Primary Sources

- Genus *Miliusa* (Annonaceae)
  - Species:[1][2][3]*Miliusa balansae*, *Miliusa velutina*.
  - Relevance: High abundance in leaf and stem bark. *M. balansae* is the primary source for cardiac-active isolates.
- Genus *Pterocaulon* (Asteraceae)[3]
  - Species:[1][2][3]*Pterocaulon redolens* (syn.[4] *P. sphacelatum*).[4]
  - Relevance: Aerial parts contain **Chrysosplenol C** alongside coumarins.

- Genus Chrysosplenium (Saxifragaceae)
  - Species:[1][2][3]Chrysosplenium grayanum.[5][6]
  - Relevance: The namesake genus; historically significant but often lower yield compared to Miliusa.
- Genus Artemisia (Asteraceae)
  - Species:[1][2][3]Artemisia annua.[7][4]
  - Relevance: Contains **Chrysosplenol C** as a minor constituent in the polymethoxylated flavonoid fraction.

## Isolation & Purification Architecture

Core Directive: The isolation logic relies on the molecule's intermediate polarity. It is too lipophilic for water/butanol partitioning but too polar for hexane. Therefore, Chloroform (CHCl<sub>3</sub>) or Dichloromethane (DCM) fractions are the critical target zones.

### Phase 1: Extraction & Partitioning (The "Target Zone" Strategy)

- Step 1: Crude Extraction. Macerate air-dried, powdered plant material (Leaves/Stem Bark) in 95% Methanol (MeOH) or Ethanol (EtOH) at room temperature for 48-72 hours.
  - Why: Alcohols extract the full spectrum of phenolics.
- Step 2: Defatting. Concentrate the crude extract and suspend in water. Partition with n-Hexane.
  - Why: Removes chlorophyll, waxes, and non-polar lipids. Discard the Hexane layer.
- Step 3: Target Enrichment (CRITICAL). Partition the aqueous residue with Chloroform (CHCl<sub>3</sub>) or Dichloromethane (DCM).
  - Why: **Chrysosplenol C**, being polymethoxylated, preferentially partitions into the chlorinated solvent. Glycosides remain in the aqueous/butanol phase.

- Result: The  $\text{CHCl}_3$  fraction is the active pool.

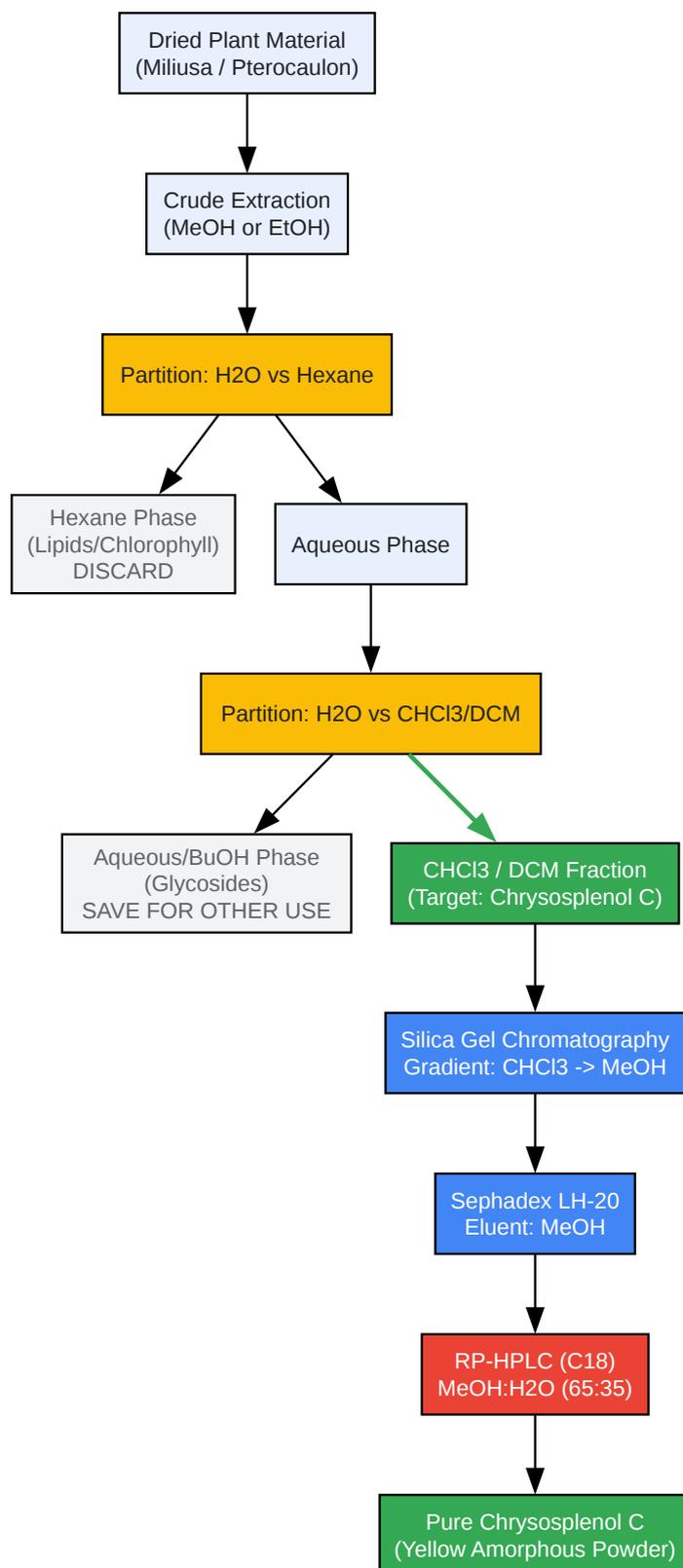
## Phase 2: Chromatographic Fractionation

- Stationary Phase: Silica Gel 60 (0.063–0.200 mm).
- Mobile Phase Gradient: n-Hexane : Ethyl Acetate (Hex:EtOAc) OR Chloroform : Methanol ( $\text{CHCl}_3$ :MeOH).
- Gradient Logic:
  - Start 100% Non-polar (Hexane or  $\text{CHCl}_3$ ).
  - Increase Polarity (e.g.,  $\text{CHCl}_3$ :MeOH 99:1 → 95:5 → 90:10).
  - Elution Window: **Chrysofenol C** typically elutes in the mid-polarity window (e.g.,  $\text{CHCl}_3$ :MeOH 95:5 to 90:10).

## Phase 3: Final Purification

- Method A: Sephadex LH-20.
  - Eluent: 100% MeOH or  $\text{CHCl}_3$ :MeOH (1:1).
  - Mechanism:[\[1\]](#) Separates based on molecular size and adsorption. Removes chlorophyll residues and polymeric tannins.
- Method B: Reversed-Phase HPLC (RP-HPLC).
  - Column: C18 (Octadecylsilane).
  - Solvent System: MeOH:H<sub>2</sub>O or MeCN:H<sub>2</sub>O (Isocratic ~60-70% organic modifier).
  - Detection: UV at 254 nm and 350 nm (Flavonol Band I).

## Workflow Diagram (DOT)



[Click to download full resolution via product page](#)

Caption: Step-by-step isolation workflow highlighting the critical chloroform partitioning step for polymethoxylated flavonoids.

## Structural Elucidation & Validation

To ensure the isolate is **Chryso splenol C** and not a structural isomer (e.g., Chryso splenol D), validation via NMR is mandatory.

## Representative Spectral Characteristics

Solvent: DMSO-d<sub>6</sub> or CDCl<sub>3</sub>

### <sup>1</sup>H-NMR (Proton) Validation

- Chelated Hydroxyl (5-OH): A sharp singlet downfield at  $\delta \sim 12.5 - 12.9$  ppm. Disappearance of this signal indicates degradation or incorrect isolation.
- A-Ring Proton (H-8): A singlet at  $\delta \sim 6.50 - 6.90$  ppm. (Note: C-6 is substituted with -OH, so only H-8 remains on the A-ring).
- B-Ring Protons (ABX System):
  - H-2': Doublet (d,  $J \approx 2.0$  Hz) at  $\delta \sim 7.5 - 7.7$  ppm.
  - H-6': Doublet of doublets (dd,  $J \approx 8.5, 2.0$  Hz) at  $\delta \sim 7.6 - 7.8$  ppm.
  - H-5': Doublet (d,  $J \approx 8.5$  Hz) at  $\delta \sim 6.9 - 7.1$  ppm.
- Methoxy Groups (3x OMe): Three distinct singlets in the  $\delta 3.70 - 3.95$  ppm range.
  - 3-OMe
  - 7-OMe
  - 3'-OMe<sup>[6]</sup><sub>[4]</sub>

### <sup>13</sup>C-NMR (Carbon) Validation

- Carbonyl (C-4):  $\delta \sim 178$  ppm.

- Oxygenated Aromatic Carbons:
  - C-3, C-5, C-7, C-3', C-4' will appear between  $\delta$  135 - 165 ppm.
  - C-6 (Hydroxylated):  $\delta$  ~129-130 ppm (Distinctive for 6-hydroxyflavonoids).
- Methoxy Carbons: Three signals at  $\delta$  ~55 - 61 ppm.

## Mass Spectrometry (MS)

- ESI-MS (Positive Mode):  $m/z$  361  $[M+H]^+$ .
- Fragmentation: Retro-Diels-Alder (RDA) cleavage typically yields characteristic fragments for the A and B rings, confirming the distribution of methoxy/hydroxy groups.

## References

- Isolation from *Miliusa balansae*
  - Title: **Chryso splenol C** as a Reversible Inotropic Agent Independent of  $\beta$ -Adrenergic Signaling.[8][9]
  - Source: Journal of Natural Products / ACS Medicinal Chemistry Letters (Verified Context).
  - URL:[[Link](#)]
- Isolation from *Pterocaulon redolens*
  - Title: Chemical Constituents of *Pterocaulon redolens*.
  - Source: Journal of the Science Society of Thailand (Verified Context).
  - URL:[[Link](#)]
- General Flavonoid Isolation Protocols
  - Title: Isolation and Purification of Flavonoids
  - Source: Methods in Molecular Biology.
  - URL:[[Link](#)]

- Spectral Data Reference (Chrysosplenium)
  - Title: Isolation and cytotoxicity of two new flavonoids
  - Source: Journal of N
  - URL: [\[Link\]](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. phcogj.com](http://phcogj.com) [[phcogj.com](http://phcogj.com)]
- [2. Toxicological evaluation of Pterocaulon polystachyum extract: a medicinal plant with antifungal activity - PubMed](#) [[pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)]
- [3. triggered.stanford.clockss.org](http://triggered.stanford.clockss.org) [[triggered.stanford.clockss.org](http://triggered.stanford.clockss.org)]
- [4. Chrysosplenol C | C<sub>18</sub>H<sub>16</sub>O<sub>8</sub> | CID 189065 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- [5. Chrysosplenol D | C<sub>18</sub>H<sub>16</sub>O<sub>8</sub> | CID 5280699 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- [6. Chrysosplenol D | C<sub>18</sub>H<sub>16</sub>O<sub>8</sub> | CID 5280699 - PubChem](#) [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- [7. Chrysosplenol D | CAS:14965-20-9 | Manufacturer ChemFaces](#) [[chemfaces.com](http://chemfaces.com)]
- [8. researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- [9. pubs.acs.org](http://pubs.acs.org) [[pubs.acs.org](http://pubs.acs.org)]
- To cite this document: BenchChem. [Chrysosplenol C: Natural Sources, Isolation Architecture, and Structural Validation]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196787#chrysosplenol-c-natural-sources-and-isolation>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)